5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a cinnoline moiety
Preparation Methods
The synthesis of 5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor furan compound, followed by the introduction of the cinnoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide include:
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound also features a bromine atom and a carboxamide group but has a different core structure.
5-bromo-4-oxo-4,5,6,7-tetrahydrobenzofurazan: This compound shares the bromine atom and furan ring but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(19)15-8-1-2-9-7(5-8)6-12(18)17-16-9/h3-4,6,8H,1-2,5H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESURABUMIYFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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